5-[[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4--yl]methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone
Description
This compound is a thiazolidinone derivative featuring a pyrazole core substituted with a 4-methylphenyl group at position 3 and a phenyl group at position 1. The thiazolidinone ring is functionalized with a 2-phenylethyl group at position 3 and a thiocarbonyl group at position 2. Its synthesis likely follows a condensation reaction between a pyrazole-aldehyde intermediate and a thiazolidinone precursor, as described for analogous compounds in the literature . Structural characterization of such derivatives often employs X-ray crystallography refined via SHELXL and spectroscopic techniques (e.g., IR, NMR) to confirm regiochemistry and stereochemistry.
Properties
IUPAC Name |
(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3OS2/c1-20-12-14-22(15-13-20)26-23(19-31(29-26)24-10-6-3-7-11-24)18-25-27(32)30(28(33)34-25)17-16-21-8-4-2-5-9-21/h2-15,18-19H,16-17H2,1H3/b25-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRNFSNCTHQEKZ-BWAHOGKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone (CAS Number: 313049-95-5) is a hybrid molecule that incorporates both pyrazole and thiazolidinone moieties. This structural combination is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The molecular formula of the compound is , indicating a complex structure that may contribute to its biological activity. The presence of the thiazolidinone ring enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target molecule have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that derivatives with similar structures exhibited significant antiproliferative effects against breast and lung cancer cell lines, suggesting that the target compound may possess similar properties .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. The target compound is hypothesized to exhibit such activity by inhibiting pro-inflammatory cytokines and enzymes like COX-2. Research has indicated that pyrazoles can modulate inflammatory pathways, providing a rationale for further investigation into the anti-inflammatory potential of this specific thiazolidinone derivative .
Antimicrobial Activity
Pyrazole-based compounds have also been recognized for their antimicrobial properties. Studies indicate that certain derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria. The structural features of the target compound may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Case Studies
- Anticancer Efficacy : A study evaluated a series of pyrazole derivatives, including those structurally related to the target compound, against various cancer cell lines. Results showed IC50 values in the low micromolar range, indicating potent anticancer activity .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in vivo using animal models. The results demonstrated a significant reduction in edema and inflammatory markers after administration of compounds similar to the target structure .
- Antimicrobial Testing : A comprehensive evaluation of antimicrobial activity revealed that several pyrazole derivatives displayed minimum inhibitory concentrations (MICs) below 100 µg/mL against common pathogens, suggesting that the target compound may possess similar efficacy .
Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogues with modifications to the pyrazole or thiazolidinone moieties (Table 1). Key differences in substituents, molecular properties, and inferred biological activities are highlighted.
Table 1: Comparative Analysis of Structural Analogues
Substituent Effects on Molecular Properties
- Electron-Donating vs.
- Solubility : The carboxylic acid group in compound 13c () improves aqueous solubility compared to the phenylethyl group in the target compound, which is more lipophilic .
Structural and Crystallographic Insights
Research Findings and Implications
Bioactivity Prediction : The phenylethyl group in the target compound may enhance membrane permeability due to lipophilicity, whereas the carboxylic acid in 13c could improve bioavailability .
Steric Effects : The diphenylpyrazole analogue () lacks methyl/methoxy groups, reducing steric hindrance and possibly increasing interaction with flat binding pockets .
Electrophilic Targeting : The chloro-substituted analogue () may exhibit stronger binding to cysteine-dependent enzymes via halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
